![molecular formula C18H13F3N2O5 B2390340 N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 2034565-39-2](/img/structure/B2390340.png)
N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a useful research compound. Its molecular formula is C18H13F3N2O5 and its molecular weight is 394.306. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, while not directly mentioned, relates closely to compounds explored in various chemical syntheses and applications. A study by Mamedov et al. (2016) introduced a novel synthetic approach for the preparation of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could be potentially similar in structure or synthetic pathway to the compound . This method is described as operationally simple and high yielding, suitable for anthranilic acid derivatives and oxalamides production (Mamedov et al., 2016).
Catalytic Applications
The catalytic utility of similar oxalamide compounds has been demonstrated in the work of De, Yin, and Ma (2017), where Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide was found effective as a catalyst system for Goldberg amidation. This showcases the potential of oxalamides in facilitating reactions under mild conditions, pointing towards the versatility of this compound in similar catalytic roles (De, Yin, & Ma, 2017).
Material Science and Polymer Research
In material science, the study by Shen et al. (2016) on the crystallization behavior of poly(l-lactic acid) with oxalamide nucleators demonstrates the influence of similar compounds on polymer properties. The research highlights the potential of oxalamides to act as nucleating agents, promoting faster crystallization and enhancing the thermal and mechanical properties of polymers (Shen et al., 2016).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to interact with various biological targets
Mode of Action
The trifluoromethoxy group is known to confer increased stability and lipophilicity, in addition to its high electronegativity . This could potentially enhance the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways
Pharmacokinetics
The trifluoromethoxy group is known to enhance the stability and lipophilicity of compounds, which could potentially influence the compound’s bioavailability .
Result of Action
Compounds with similar structures have been found to exert various biological effects
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s action .
Propiedades
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O5/c19-18(20,21)28-12-5-3-11(4-6-12)23-17(25)16(24)22-10-13-7-8-15(27-13)14-2-1-9-26-14/h1-9H,10H2,(H,22,24)(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEBILPIXCOOQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

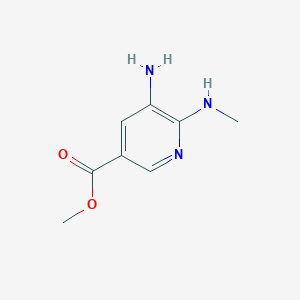
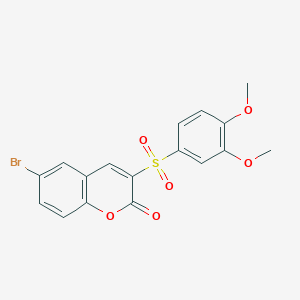

![N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide](/img/structure/B2390263.png)
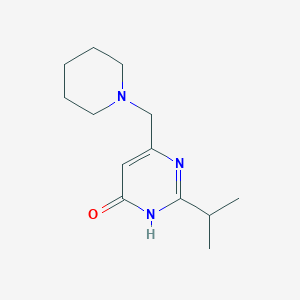

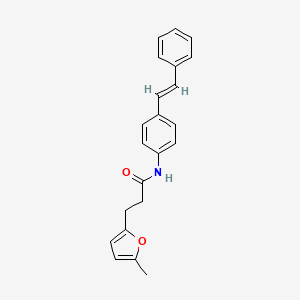
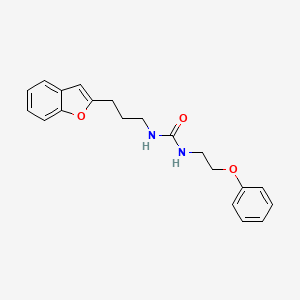
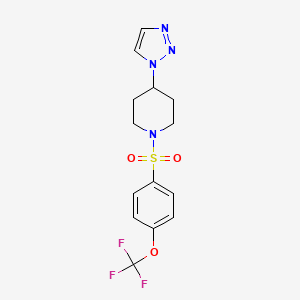
![4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2390273.png)
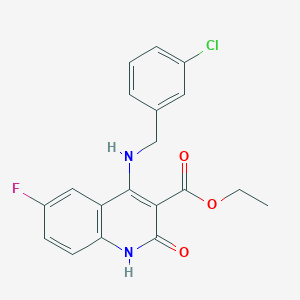
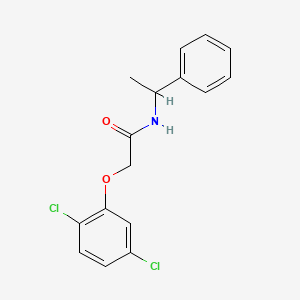
![1-(2,6-Dichloro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2390277.png)
